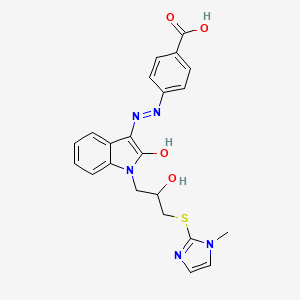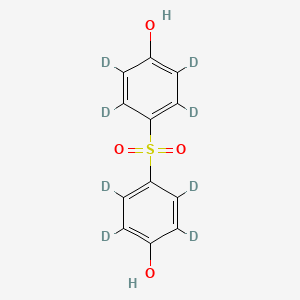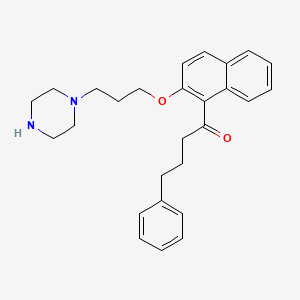
Rtqllwtpaaptama (tfa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rtqllwtpaaptama (tfa) is a peptide antigen used primarily for drug delivery within the context of immune responses . This compound is characterized by its sequence of amino acids: Arg-Thr-Gln-Leu-Leu-Trp-Thr-Pro-Ala-Ala-Pro-Thr-Ala-Met-Ala . It is typically used in scientific research and is not intended for personal use .
準備方法
The preparation of Rtqllwtpaaptama (tfa) involves the synthesis of peptides, which are typically released from solid-phase resins using trifluoroacetic acid (TFA) . The synthetic route includes the use of acetate and fluoride as precursors . During the reversed-phase HPLC purification of peptides, TFA or acetate is also used . Industrial production methods involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
化学反応の分析
Rtqllwtpaaptama (tfa) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium carbonate, sodium bicarbonate, and deionized water . Major products formed from these reactions include trifluoroacetate and fluoride .
科学的研究の応用
Rtqllwtpaaptama (tfa) has a wide range of scientific research applications. It is used in chemistry for the synthesis and purification of peptides . In biology, it is employed as a peptide antigen for enhancing drug delivery within immune responses . In medicine, it is used in the development of biomaterials for modulating immune responses . Additionally, it has applications in the pharmaceutical and biotechnology industries for the purification of synthetic peptides .
作用機序
類似化合物との比較
Rtqllwtpaaptama (tfa) is unique in its sequence and application as a peptide antigen for drug delivery . Similar compounds include other peptide antigens used for similar purposes, such as perfluoropropanoic acid, trifluoromethane sulfonic acid, perfluoroethane sulfonic acid, and perfluoropropane sulfonic acid . These compounds share similar properties but differ in their specific sequences and applications .
特性
分子式 |
C75H119F3N20O22S |
|---|---|
分子量 |
1741.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C73H118N20O20S.C2HF3O2/c1-34(2)30-49(86-62(102)47(23-24-54(75)97)85-69(109)56(41(10)95)89-60(100)45(74)19-15-26-78-73(76)77)63(103)87-50(31-35(3)4)64(104)88-51(32-43-33-79-46-20-14-13-18-44(43)46)65(105)91-57(42(11)96)71(111)93-28-17-21-52(93)66(106)80-36(5)58(98)82-38(7)70(110)92-27-16-22-53(92)67(107)90-55(40(9)94)68(108)81-37(6)59(99)84-48(25-29-114-12)61(101)83-39(8)72(112)113;3-2(4,5)1(6)7/h13-14,18,20,33-42,45,47-53,55-57,79,94-96H,15-17,19,21-32,74H2,1-12H3,(H2,75,97)(H,80,106)(H,81,108)(H,82,98)(H,83,101)(H,84,99)(H,85,109)(H,86,102)(H,87,103)(H,88,104)(H,89,100)(H,90,107)(H,91,105)(H,112,113)(H4,76,77,78);(H,6,7)/t36-,37-,38-,39-,40+,41+,42+,45-,47-,48-,49-,50-,51-,52-,53-,55-,56-,57-;/m0./s1 |
InChIキー |
KGTBNSTXIGMEPZ-WOIHUMSXSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


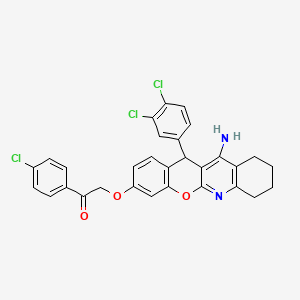
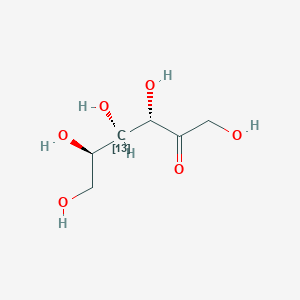
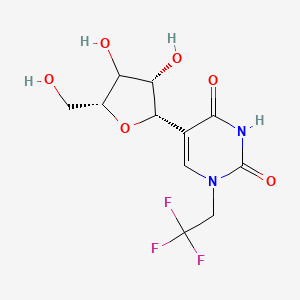
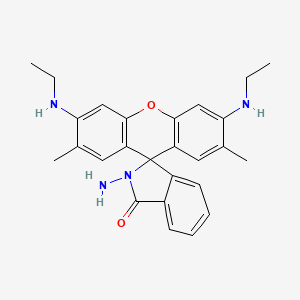

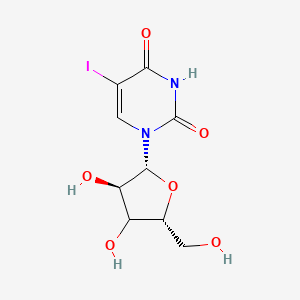
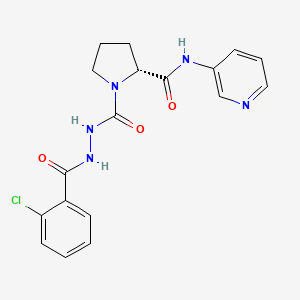
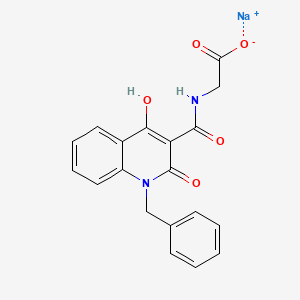

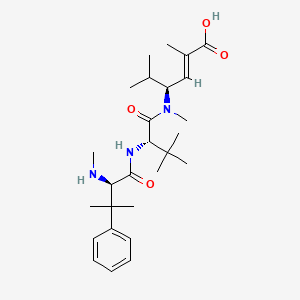
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)
